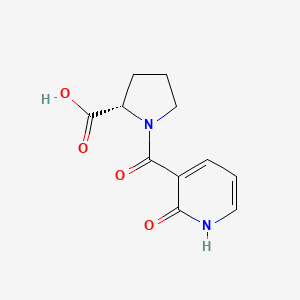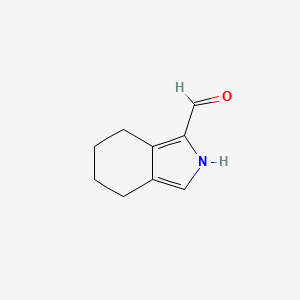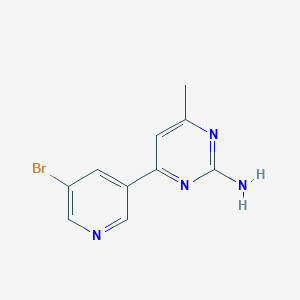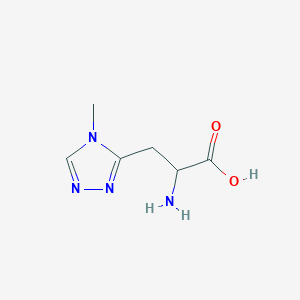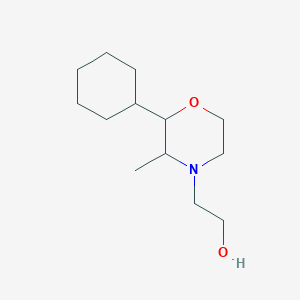![molecular formula C15H18N6 B13101917 N,N-Diethyl-6-methyl-3-phenyl[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine CAS No. 64781-66-4](/img/structure/B13101917.png)
N,N-Diethyl-6-methyl-3-phenyl[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-6-methyl-3-phenyl-[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine: is a heterocyclic compound that belongs to the class of triazolo-triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-6-methyl-3-phenyl-[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine typically involves the construction of the triazolo-triazine core followed by functionalization. One common method involves the reaction of 3-phenyl-1,2,4-triazine with diethylamine and methyl iodide under basic conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-6-methyl-3-phenyl-[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, diethylamine, methyl iodide.
Major Products
The major products formed from these reactions include various substituted triazolo-triazines, oxides, and reduced derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-6-methyl-3-phenyl-[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[1,5-a]pyrimidines
- Thieno[2,3-b]pyridines
- 1,3,4-Thiadiazoles
Uniqueness
N,N-Diethyl-6-methyl-3-phenyl-[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine is unique due to its specific triazolo-triazine core, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it exhibits a broader range of biological activities and can be synthesized using relatively straightforward methods .
Properties
CAS No. |
64781-66-4 |
|---|---|
Molecular Formula |
C15H18N6 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N,N-diethyl-6-methyl-3-phenyltriazolo[5,1-c][1,2,4]triazin-7-amine |
InChI |
InChI=1S/C15H18N6/c1-4-20(5-2)15-11(3)16-18-14-13(17-19-21(14)15)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3 |
InChI Key |
CEUXCXXIVUAVKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(N=NC2=C(N=NN21)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-tert-Butyl (3-(3-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13101836.png)
![2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13101844.png)
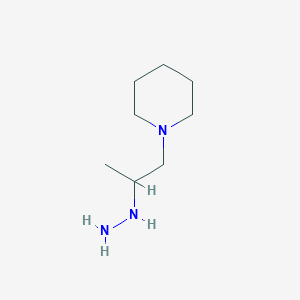
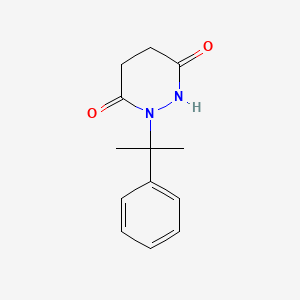
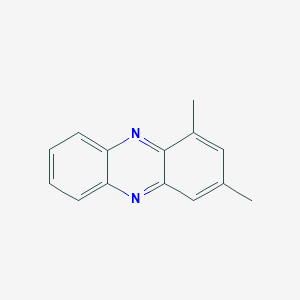
![2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13101884.png)
